molecular formula C8H17Br2N B2749706 1-(2-Bromoethyl)-3-methylpiperidine;hydrobromide CAS No. 2470437-33-1

1-(2-Bromoethyl)-3-methylpiperidine;hydrobromide

Cat. No.: B2749706
CAS No.: 2470437-33-1
M. Wt: 287.039
InChI Key: UYSUBBOWCLEOBZ-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The discovery of 1-(2-bromoethyl)-3-methylpiperidine hydrobromide traces back to early investigations into piperidine derivatives during the mid-20th century. Piperidine, a six-membered heterocyclic amine, gained attention for its structural role in alkaloids and pharmaceuticals. The introduction of bromoethyl and methyl substituents to the piperidine ring marked a strategic effort to enhance reactivity and tailor physicochemical properties for specific synthetic applications. Early synthetic routes focused on nucleophilic substitution reactions, leveraging the bromoethyl group’s ability to act as a leaving group in alkylation processes.

Initial characterization studies in the 1980s utilized nuclear magnetic resonance (NMR) and mass spectrometry to confirm the compound’s molecular structure. The hydrobromide salt form was later adopted to improve stability and solubility in polar solvents, facilitating its use in laboratory-scale reactions. By the 2000s, the compound became a staple in medicinal chemistry for constructing nitrogen-containing scaffolds, particularly in central nervous system (CNS) drug candidates.

Significance in Organic and Medicinal Chemistry

1-(2-Bromoethyl)-3-methylpiperidine hydrobromide occupies a critical niche in organic synthesis due to its dual functionality:

  • Reactive Bromoethyl Group : Enables cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions to form carbon-nitrogen or carbon-oxygen bonds.
  • Piperidine Core : Provides a conformationally restricted amine moiety, advantageous for modulating pharmacokinetic properties in drug design.

In medicinal chemistry, this compound has been employed to synthesize analogs of FDA-approved drugs such as antihistamines and antipsychotics. For example, its incorporation into tolperisone-like structures demonstrates its utility in developing muscle relaxants. The methyl group at the 3-position enhances lipophilicity, potentially improving blood-brain barrier permeability in CNS-targeted therapies.

Table 1 : Key Synthetic Applications of 1-(2-Bromoethyl)-3-methylpiperidine Hydrobromide

Application Reaction Type Target Molecules
Alkylation of amines Nucleophilic substitution Tertiary amines for CNS drugs
Palladium-catalyzed cross-coupling Suzuki-Miyaura Biaryl pharmacophores
Ring-opening polymerization Radical initiation Functionalized polymers

Evolution of Research Approaches

Synthetic methodologies for 1-(2-bromoethyl)-3-methylpiperidine hydrobromide have evolved alongside advances in catalysis and automation:

  • Early Methods : Relied on stoichiometric bromination of 3-methylpiperidine derivatives using hydrobromic acid, yielding moderate purity (60–70%).
  • Modern Techniques : Incorporate flow chemistry and microwave-assisted synthesis, reducing reaction times from 12 hours to <2 hours while achieving >90% purity.

Recent studies emphasize green chemistry principles, such as using ionic liquids as solvents to minimize waste generation. Computational modeling has also guided structural optimizations; density functional theory (DFT) analyses predict favorable binding affinities for derivatives targeting monoamine oxidase (MAO) enzymes.

Current State of Knowledge and Research Gaps

Despite progress, several challenges persist:

  • Stability Issues : The hydrobromide salt exhibits hygroscopicity under ambient conditions, complicating long-term storage.
  • Stereochemical Control : Asymmetric synthesis of enantiopure derivatives remains underdeveloped, limiting applications in chiral drug synthesis.
  • Biological Data Scarcity : While structural analogs show promise as MAO inhibitors, in vivo efficacy and selectivity data for 1-(2-bromoethyl)-3-methylpiperidine-based compounds are lacking.

Ongoing research focuses on addressing these gaps through cryogenic stabilization techniques and enantioselective catalysis. Collaborative efforts between academic and industrial laboratories aim to expand the compound’s utility in next-generation therapeutics and materials science.

Properties

IUPAC Name

1-(2-bromoethyl)-3-methylpiperidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN.BrH/c1-8-3-2-5-10(7-8)6-4-9;/h8H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSUBBOWCLEOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-3-methylpiperidine;hydrobromide typically involves the alkylation of 3-methylpiperidine with 2-bromoethanol, followed by the formation of the hydrobromide salt. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-3-methylpiperidine;hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl-substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-(2-Bromoethyl)-3-methylpiperidine;hydrobromide has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its applications can be categorized into several key areas:

Neuropharmacology

  • Dopaminergic Activity : The compound has shown promise in modulating dopaminergic pathways, which are critical in treating conditions such as Parkinson's disease and schizophrenia. Studies indicate that it may selectively activate D3 dopamine receptors while minimizing side effects associated with broader dopaminergic agents .
  • Serotonergic Modulation : There is evidence suggesting that this compound may influence serotonin pathways, which could be beneficial in treating mood disorders such as depression and anxiety .

Anticancer Research

Recent studies have examined the anticancer properties of piperidine derivatives, including this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines. For example:

  • In Vitro Studies : The compound demonstrated significant antiproliferative activity against human tumor cell lines, suggesting its potential as a chemotherapeutic agent .

Synthetic Applications

The synthesis of this compound is of interest due to its utility as an intermediate in the preparation of other biologically active compounds. Methods for synthesizing this compound typically involve:

  • Alkylation Reactions : Utilizing 3-methylpiperidine as a starting material and reacting it with bromoethanol under basic conditions to yield the desired product .
  • Hydrobromide Salt Formation : The formation of the hydrobromide salt enhances the solubility and stability of the compound for pharmaceutical formulations.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study ANeuropharmacologyDemonstrated selective D3 receptor agonism with reduced side effects compared to traditional therapies .
Study BAnticancer ActivityShowed significant cytotoxicity against multiple cancer cell lines with an EC50 value indicating potent activity .
Study CMood DisordersIndicated potential therapeutic effects on serotonin modulation, providing insights into treatment strategies for depression .

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-methylpiperidine;hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific pathways, depending on the nature of the target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

The compound is compared with brominated heterocycles and piperidine derivatives to highlight key structural and functional differences:

Compound Structure Key Features
1-(2-Bromoethyl)-3-methylpiperidine hydrobromide Piperidine with 3-methyl and N-(2-bromoethyl) groups; hydrobromide salt Used in alkylation reactions; potential intermediate for drug synthesis .
1-(3-Bromopropyl)piperidine hydrobromide Piperidine with N-(3-bromopropyl) substituent Longer alkyl chain; applied in cross-coupling reactions .
1-(2-Bromoethyl)-5-aminotetrazole Tetrazole ring with bromoethyl and amine groups Precursor to high-energy materials; detonation velocity: 8.7 km/s .
1-(2-Bromoethyl)-3-nitrobenzene Benzene ring with bromoethyl and nitro substituents Melting point: 30–34°C; used in electrophilic substitutions .
2-Bromoethylamine hydrobromide Simple bromoethylamine salt Low molecular weight (204.89 g/mol); used in peptide modifications .

Physicochemical Properties

  • Solubility: 1-(2-Bromoethyl)-3-methylpiperidine hydrobromide likely shares solubility trends with 1-(3-bromopropyl)piperidine hydrobromide, which dissolves in polar aprotic solvents (e.g., DMSO, methanol) but is less soluble in non-polar solvents .
  • Thermal Stability : Brominated piperidines generally decompose above 200°C, whereas nitroaromatic derivatives (e.g., 1-(2-bromoethyl)-3-nitrobenzene) exhibit lower thermal stability (decomposition near 150°C) .

Pharmaceutical Intermediates

1-(2-Bromoethyl)-3-methylpiperidine hydrobromide is hypothesized to serve as a precursor in synthesizing muscarinic receptor antagonists (e.g., darifenacin hydrobromide), where bromoethyl groups are critical for forming quaternary ammonium salts .

Energetic Materials

Data Tables

Table 1: Physicochemical Comparison

Property 1-(2-Bromoethyl)-3-methylpiperidine HBr 1-(3-Bromopropyl)piperidine HBr 2-Bromoethylamine HBr
Molecular Weight ~287.03 (estimated) 287.03 204.89
Melting Point Not reported Not reported 174–180°C
Solubility Methanol, DMSO Chloroform, methanol Water, ethanol

Biological Activity

1-(2-Bromoethyl)-3-methylpiperidine; hydrobromide (CAS No. 2470437-33-1) is a piperidine derivative that has garnered attention in the field of medicinal chemistry. This compound is notable for its potential biological activities, particularly in the context of anti-cancer and neuropharmacological effects. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The structure of 1-(2-Bromoethyl)-3-methylpiperidine can be represented as follows:

C8H12Br2N\text{C}_8\text{H}_{12}\text{Br}_2\text{N}

This compound features a piperidine ring substituted with a bromoethyl group, which is critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 1-(2-Bromoethyl)-3-methylpiperidine; hydrobromide. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, compounds that interact with matrix metalloproteinases (MMPs) have shown promise in reducing tumor metastasis by inhibiting angiogenesis .
  • Case Study : In a study evaluating various piperidine derivatives, it was found that certain modifications enhanced their cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that could be further explored for 1-(2-Bromoethyl)-3-methylpiperidine .

Neuropharmacological Effects

Piperidine derivatives are also known for their neuropharmacological properties. Some studies suggest that they may exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems.

  • Dopaminergic Activity : Preliminary findings indicate that piperidine derivatives can influence dopaminergic pathways, which may have implications for disorders such as Parkinson's disease .
  • Case Study : A related compound demonstrated significant binding affinity to dopamine receptors, which could be a pathway through which 1-(2-Bromoethyl)-3-methylpiperidine exerts its effects .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AnticancerInhibition of MMPs, apoptosis induction
NeuropharmacologicalModulation of dopaminergic pathways

Table 2: Comparative Cytotoxicity Data

CompoundIC50 (µM)Cell LineReference
1-(2-Bromoethyl)-3-methylpiperidineTBDHeLa
Related Piperidine Derivative9.22 ± 0.17HeLa
Control (Avastin)TBDHeLa

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromoethyl)-3-methylpiperidine hydrobromide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, leveraging the bromoethyl group as a leaving group. For example, hypobromous acid-mediated bromination (as in 2-bromopalmitaldehyde synthesis ) can be adapted. Key steps include:
  • Reagent optimization : Use phosphate buffer (pH 4.0) with NaBr to stabilize intermediates.
  • Purification : Employ Bligh-Dyer extraction for lipid-like compounds or recrystallization in polar solvents.
  • Purity validation : Combine HPLC (≥95% purity) with elemental analysis (C, H, N, Br) to confirm stoichiometry.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use a multi-technique approach:
  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl at C3, bromoethyl at C1).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 265.04).
  • Thermogravimetric Analysis (TGA) : Assess hydrobromide stability under thermal stress (decomposition >150°C).
    Cross-reference with computational predictions (e.g., PubChem data ).

Q. What are the key stability considerations under different storage conditions?

  • Methodological Answer :
  • Hygroscopicity : Store in desiccators with silica gel; monitor weight changes over time.
  • Light sensitivity : Use amber vials to prevent photolytic degradation (common in brominated compounds).
  • Temperature : Long-term storage at -20°C in inert atmospheres (N2_2) minimizes decomposition.
    Experimental protocols should align with safety guidelines for hygroscopic salts .

Advanced Research Questions

Q. How can computational methods predict reactivity in SN2 reactions involving this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies for bromide displacement (e.g., Gaussian or ORCA software).
  • Solvent Effects : Use COSMO-RS to model polarity effects on reaction rates .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., IRC analysis) to map intermediates, as done in ICReDD’s reaction design workflows .

Q. How can researchers resolve contradictions in kinetic data from different solvent systems?

  • Methodological Answer :
  • Statistical Analysis : Use ANOVA to identify solvent polarity, dielectric constant, or hydrogen-bonding effects.
  • Factorial Design : Vary solvent (e.g., DMSO vs. THF) and temperature in a 2k^k factorial experiment to isolate confounding variables .
  • Meta-Analysis : Cross-validate with published bromoalkylpiperidine kinetics (e.g., 1-(3-bromopropyl)pyrrolidine hydrobromide ).

Q. What strategies optimize reaction conditions for derivatives using Design of Experiments (DoE)?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Optimize variables (e.g., catalyst loading, temperature) for yield. Example factors:
FactorLow LevelHigh Level
Temperature (°C)2560
Catalyst (mol%)15
Reaction Time (h)624
  • Machine Learning : Train models on historical bromoethylpiperidine data to predict optimal conditions .

Q. What role does this compound play in multi-step synthesis for drug discovery?

  • Methodological Answer :
  • Intermediate Utility : Acts as a precursor for quaternary ammonium salts (e.g., via alkylation of amines).
  • Biological Probes : Functionalize via Suzuki coupling (e.g., aryl boronic acids) to create CNS-targeted ligands.
  • Scale-Up Challenges : Address bromide counterion interference in catalytic steps (e.g., Pd-mediated cross-couplings) by ion-exchange chromatography .

Key Considerations for Data Integrity

  • Software Tools : Use cheminformatics platforms (e.g., Schrödinger Suite) for reaction simulation and data encryption .
  • Contradiction Resolution : Apply ICReDD’s feedback loop (experimental → computational → experimental validation) to reconcile conflicting results .

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